molecular formula C8H5ClN2S2 B1272448 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol CAS No. 338408-98-3

4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol

Cat. No.: B1272448
CAS No.: 338408-98-3
M. Wt: 228.7 g/mol
InChI Key: KHTVJEACMSGLKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol is a heterocyclic compound that contains a thiadiazole ring substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-chlorobenzoic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction forms the thiadiazole ring, resulting in the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

    Cyclization: Cyclization reactions often require catalysts such as Lewis acids.

Major Products

    Oxidation: Disulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to biological effects such as antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol is unique due to its specific substitution pattern and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-thiol is a compound belonging to the thiadiazole family, which has garnered significant attention due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a chlorophenyl group. The presence of the thiadiazole moiety is crucial for its biological activities due to its electron-deficient nature and ability to participate in various chemical interactions.

1. Anticancer Activity

Research has demonstrated that derivatives of 1,2,3-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : A study reported that this compound showed promising antiproliferative activity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on the structural modifications made to the compound .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis via activation of caspases and inhibition of specific kinases involved in cell cycle regulation .
Cell LineIC50 Value (µg/mL)
MCF-72.32
HepG210.10
HT-29 (Colon)5.36

2. Antimicrobial Activity

Thiadiazole derivatives have shown broad-spectrum antimicrobial properties:

  • Bacterial Inhibition : Compounds similar to this compound have been effective against both Gram-positive and Gram-negative bacteria. The incorporation of halogen substituents enhances their antibacterial potency .
  • Mechanism : The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways essential for bacterial survival.

3. Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazoles has been documented in various studies:

  • In Vivo Studies : Research indicates that these compounds can significantly reduce inflammation markers in animal models subjected to inflammatory stimuli .
  • Mechanism : They inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory diseases.

4. Analgesic Activity

Studies have also highlighted the analgesic effects of thiadiazole derivatives:

  • Pain Models : In experimental pain models (e.g., acetic acid-induced writhing tests), these compounds exhibited significant pain relief comparable to standard analgesics .

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Breast Cancer Treatment : In a preclinical model, this compound demonstrated enhanced apoptosis in MCF-7 cells when combined with traditional chemotherapeutics, suggesting a potential role as an adjunct therapy .
  • Antimicrobial Trials : Clinical trials evaluating the antimicrobial efficacy of thiadiazole derivatives showed promising results against resistant bacterial strains, indicating their potential application in treating infections where conventional antibiotics fail .

Properties

IUPAC Name

4-(4-chlorophenyl)-2H-thiadiazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S2/c9-6-3-1-5(2-4-6)7-8(12)13-11-10-7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTVJEACMSGLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNSC2=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377133
Record name 4-(4-chlorophenyl)-1,2,3-thiadiazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338408-98-3
Record name 4-(4-chlorophenyl)-1,2,3-thiadiazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.